N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE
Description
N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic rings, oxazole, and sulfonyl groups
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O6S2/c1-33-18-9-12-20(21(13-18)34-2)28-22(30)14-36-25-24(37(31,32)19-10-7-17(27)8-11-19)29-23(35-25)15-3-5-16(26)6-4-15/h3-13H,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAPDXUZBPLRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the sulfonyl and fluorophenyl groups. The final step often involves coupling the oxazole derivative with the dimethoxyphenyl acetamide under specific reaction conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potentially as a drug candidate for treating diseases by targeting specific enzymes or receptors.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE would depend on its specific molecular targets and pathways. Typically, such compounds may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other oxazole derivatives, sulfonyl-containing compounds, and fluorophenyl-substituted molecules. Examples include:
- 2-(4-Fluorophenyl)-1,3-oxazole
- 4-(4-Fluorobenzenesulfonyl)aniline
- N-(2,4-Dimethoxyphenyl)acetamide
Uniqueness
The uniqueness of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Biological Activity
N-(2,4-Dimethoxyphenyl)-2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfany}acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests possible interactions with various biological targets, making it a candidate for research in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 518.54 g/mol |
| Molecular Formula | C23H19F2N2O7S2 |
| LogP | 4.0448 |
| Polar Surface Area | 93.872 Ų |
| Hydrogen Bond Acceptors | 12 |
| Hydrogen Bond Donors | 1 |
N-(2,4-Dimethoxyphenyl)-2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfany}acetamide is hypothesized to exert its biological effects through the modulation of specific enzyme activities and receptor interactions. The presence of fluorine substituents may enhance its binding affinity and selectivity towards certain biological targets.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays indicated that compounds with similar structural motifs exhibited significant inhibitory effects on tumor cell lines. For instance, related fluorinated derivatives showed IC50 values in the micromolar range against HepG2 liver cancer cells, suggesting that N-(2,4-Dimethoxyphenyl)-2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfany}acetamide may also possess comparable activity.
HDAC Inhibition
Histone deacetylases (HDACs) are critical targets in cancer therapy. Compounds with similar structures have been reported to inhibit HDAC activity selectively. For example, a related compound demonstrated potent inhibition of HDAC3 with an IC50 of 95.48 nM and showed enhanced antiproliferative effects when combined with other chemotherapeutic agents like taxol and camptothecin . This suggests that N-(2,4-Dimethoxyphenyl)-2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfany}acetamide may also inhibit HDACs effectively.
Case Studies
-
In Vitro Studies : A study investigating various sulfonamide derivatives found that those with fluorinated aromatic rings exhibited improved cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts.
- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer)
- Findings : Compounds showed IC50 values ranging from 1.30 µM to 17.25 µM depending on the structural modifications.
- In Vivo Models : Preclinical studies utilizing xenograft models have demonstrated that compounds similar to N-(2,4-Dimethoxyphenyl)-2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfany}acetamide can significantly inhibit tumor growth by promoting apoptosis and inducing cell cycle arrest in the G2/M phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
